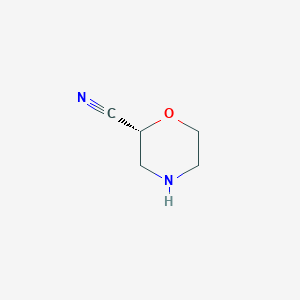![molecular formula C11H19N3O3 B12973247 ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)
ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate is a complex heterocyclic compound that features a unique structure with multiple rings and functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-alkylpyrroles with hydrazine hydrate, leading to intramolecular heterocyclization . This method is efficient and yields the desired compound in good quantities.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as one-pot synthesis and multicomponent reactions are often employed to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Piperazine Derivatives: These compounds also feature a nitrogen-containing ring and are widely used in medicinal chemistry.
Uniqueness
Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H19N3O3 |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
ethyl 10-oxo-2,3,4,6,7,8,9,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-7-carboxylate |
InChI |
InChI=1S/C11H19N3O3/c1-2-17-11(16)8-5-13-10(15)9-6-12-3-4-14(9)7-8/h8-9,12H,2-7H2,1H3,(H,13,15) |
Clé InChI |
PVXIGRWQIWXWSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CNC(=O)C2CNCCN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)











